An In-depth Technical Guide to 2-Chloropyrimidine-4,5-diamine: Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 2-Chloropyrimidine-4,5-diamine: Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloropyrimidine-4,5-diamine (CAS No. 14631-08-4) is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a reactive chlorine atom and two adjacent amino groups on a pyrimidine core, makes it an exceptionally versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structural features, reactivity, and key applications, with a focus on its role in the development of therapeutic agents.
Part 1: Core Chemical and Physical Properties
2-Chloropyrimidine-4,5-diamine is a stable solid at room temperature. Its key identifiers and physicochemical properties are summarized below.
Identifiers and Molecular Structure
| Property | Value | Source(s) |
| CAS Number | 14631-08-4 | [2][3] |
| Molecular Formula | C₄H₅ClN₄ | [2][3] |
| Molecular Weight | 144.56 g/mol | [2][4] |
| IUPAC Name | 2-chloropyrimidine-4,5-diamine | [2] |
| Synonyms | 4,5-Diamino-2-chloropyrimidine, 2-Chloro-4,5-diaminopyrimidine | [2][4] |
| SMILES | C1=C(C(=NC(=N1)Cl)N)N | [2] |
| InChIKey | QDUJVEOOSNUDDW-UHFFFAOYSA-N | [2] |
Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Solid | [5] |
| Density | 1.564 g/cm³ | [4] |
| Boiling Point | 417.9°C at 760 mmHg | [4] |
| Flash Point | 206.5°C | [4] |
| Vapor Pressure | 3.43E-07 mmHg at 25°C | [4] |
| Solubility | Soluble in dimethyl sulfoxide.[5] A related isomer, 2,4-diamino-6-chloropyrimidine, is described as having moderate water solubility and is more soluble in organic solvents like ethanol and methanol.[6] Quantitative solubility data for the title compound is not readily available and should be determined experimentally for specific applications. | |
| pKa | Data available in the IUPAC Digitized pKa Dataset.[2] |
Part 2: Structural and Spectroscopic Characterization
The structural integrity and purity of 2-Chloropyrimidine-4,5-diamine are typically confirmed using a combination of spectroscopic techniques.
Molecular Structure
The molecule consists of a pyrimidine ring substituted with a chlorine atom at the C2 position and two amine groups at the C4 and C5 positions. The electron-withdrawing nature of the two ring nitrogens and the chlorine atom makes the pyrimidine core electron-deficient, which is a key determinant of its reactivity.
Caption: General workflow for the synthesis of 2-Chloropyrimidine-4,5-diamine.
Step-by-Step Experimental Protocol:
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Step 1: Reaction Setup: A mixture of 2-chloro-5-nitropyrimidin-4-amine (1.0 g, 5.7 mmol) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.2 g, 22.9 mmol) in ethanol (55 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.
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Step 2: Reduction: The mixture is heated to 80°C and stirred for two hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Step 3: Quenching and Workup: After the reaction is complete, the mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate (EtOAc), and Celite is added. The mixture is then carefully basified to a pH of 9-10 with a saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Step 4: Filtration and Extraction: The resulting slurry is filtered through a pad of Celite, and the filter cake is washed with additional EtOAc. The organic layer of the filtrate is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
Step 5: Purification: The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0-100%) to yield the pure 2-Chloropyrimidine-4,5-diamine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Chloropyrimidine-4,5-diamine is dominated by the interplay between the electron-deficient pyrimidine ring and its substituents.
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Nucleophilic Aromatic Substitution (SₙAr): The most important reaction of this compound is the nucleophilic aromatic substitution at the C2 position. The pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogens. The chlorine atom at C2 serves as an excellent leaving group. This reaction is facile with a variety of nucleophiles, including amines, alcohols, and thiols, providing a direct route to diverse 2-substituted-4,5-diaminopyrimidines.
Mechanism: SₙAr Reaction
Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
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Cyclization to Form Purines: The vicinal diamine functionality at the C4 and C5 positions is a classic precursor for the synthesis of purines and other fused heterocyclic systems. This is often achieved through the Traube purine synthesis, which involves condensation with a one-carbon unit source like formic acid or a derivative. [7]This reaction pathway is fundamental to the synthesis of many biologically active purine analogs. [8]
Part 4: Applications in Drug Discovery and Materials Science
The unique structural features of 2-Chloropyrimidine-4,5-diamine make it a valuable starting material in several fields.
Pharmaceutical Intermediate
-
Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors. [9]2-Chloropyrimidine-4,5-diamine serves as a key starting material for building libraries of compounds that target various kinases implicated in cancer and inflammatory diseases. The SₙAr reaction at C2 and subsequent modifications of the amino groups allow for systematic exploration of the structure-activity relationship (SAR).
-
Antiviral and Anticancer Agents: As a precursor to purine analogs, this compound is instrumental in the synthesis of nucleoside and non-nucleoside analogs with potential antiviral (including anti-HIV) and anticancer activities. [1][7]* Other Therapeutic Areas: The pyrimidine core is present in a wide range of therapeutic agents, and this building block can be used to synthesize compounds for various other targets. [10]
Agrochemicals and Materials Science
-
Agrochemicals: It serves as a building block for the synthesis of novel fungicides and plant growth regulators. [1]* Materials Science: The molecule can be used in the preparation of nitrogen-containing heterocyclic polymers or as a ligand in coordination chemistry. [1]
Part 5: Safety and Handling
2-Chloropyrimidine-4,5-diamine should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification
The compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed. [2]* H312: Harmful in contact with skin. [2]* H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H332: Harmful if inhaled. [2] GHS Pictogram:
-
GHS07 (Exclamation Mark)
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry place.
Toxicity Data
No specific LD50 data for 2-Chloropyrimidine-4,5-diamine is readily available. However, for the related isomer, 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2), the following data has been reported:
-
Oral LD50 (rat): 740 mg/kg
This information should be used for guidance only, and the target compound should be handled as a substance with significant potential toxicity.
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